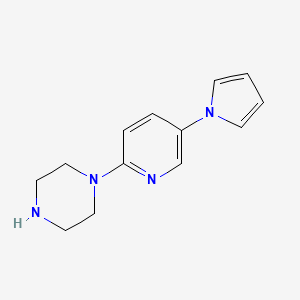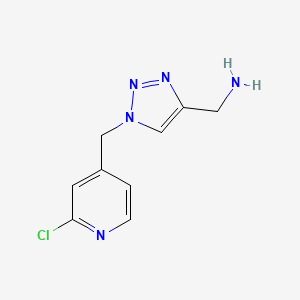![molecular formula C10H9N3O2S B1473100 1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid CAS No. 2098015-79-1](/img/structure/B1473100.png)
1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid
Übersicht
Beschreibung
1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound that features a thiazolo[5,4-b]pyridine ring fused to an azetidine ring with a carboxylic acid functional group.
Wirkmechanismus
Target of Action
The primary target of the compound 1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound binds to the kinase, which results in the inhibition of the PI3K signaling pathway .
Biochemical Pathways
The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular functions including growth, proliferation, and survival. By inhibiting PI3K, the compound can disrupt these functions, potentially leading to the death of cancer cells .
Result of Action
The result of the action of this compound is the inhibition of the PI3K enzyme, leading to the disruption of the PI3K/AKT/mTOR pathway . This disruption can lead to the death of cancer cells, as these cells often rely on this pathway for survival and proliferation .
Biochemische Analyse
Biochemical Properties
1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in multiple cellular processes such as growth, proliferation, and survival . The compound interacts with the catalytic subunit of PI3K, leading to the inhibition of its kinase activity. This interaction is primarily mediated through hydrogen bonding and hydrophobic interactions between the thiazolo[5,4-b]pyridine moiety and the active site of the enzyme .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly the PI3K/Akt pathway, which is critical for cell survival and proliferation . By inhibiting PI3K, the compound reduces the phosphorylation of downstream targets such as Akt, leading to decreased cell survival and increased apoptosis. Additionally, it affects gene expression by modulating the activity of transcription factors regulated by the PI3K/Akt pathway .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of PI3K. This binding inhibits the enzyme’s activity, preventing the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) . The reduction in PIP3 levels leads to decreased activation of downstream signaling molecules such as Akt and mTOR, ultimately resulting in reduced cell proliferation and increased apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of PI3K activity and prolonged effects on cellular function . The compound’s efficacy may decrease over time due to potential adaptive responses by the cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits PI3K activity without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of PI3K and its downstream targets .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or be further processed for excretion . The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization within cells is influenced by its physicochemical properties, such as lipophilicity and molecular size . These factors determine its accumulation in specific cellular compartments and tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with PI3K and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy and specificity . The localization of the compound can also influence its interactions with other biomolecules and its overall biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a pyridine derivative with a thiazole precursor under specific conditions . For instance, a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine can be heated under microwave irradiation to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they would likely involve scalable synthetic routes similar to those used in laboratory settings, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the thiazolo[5,4-b]pyridine ring or the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl, aryl, or other functional groups onto the core structure.
Wissenschaftliche Forschungsanwendungen
1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position of the thiazole ring fusion.
Azetidine-3-carboxylic acids: These compounds have the azetidine ring and carboxylic acid group but lack the thiazolo[5,4-b]pyridine core.
Uniqueness
1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid is unique due to the combination of its thiazolo[5,4-b]pyridine and azetidine-3-carboxylic acid moieties. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities .
Eigenschaften
IUPAC Name |
1-([1,3]thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-9(15)6-4-13(5-6)10-12-7-2-1-3-11-8(7)16-10/h1-3,6H,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWZPFUPNGSMNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)N=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-cyclopropyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1473017.png)
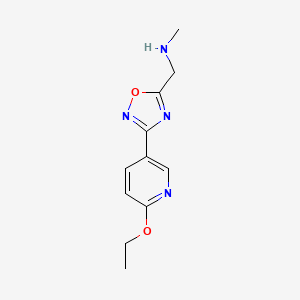
![4-(1,2,4-Oxadiazol-3-yl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1473020.png)

![methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1473026.png)
![3-(Chloromethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole hydrochloride](/img/structure/B1473028.png)
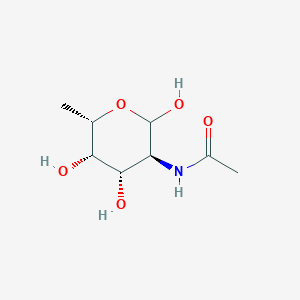
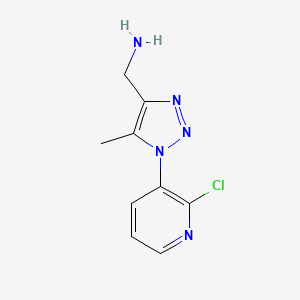
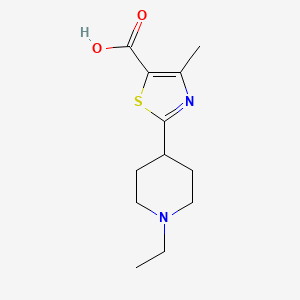
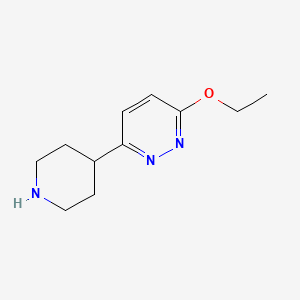
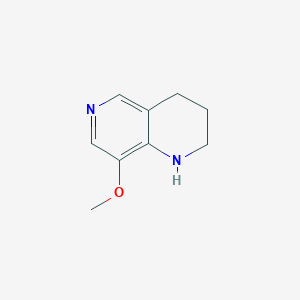
![5-Methoxy-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1473037.png)
